molecular formula C2H10O8P2 B1367104 Etidronic acid monohydrate CAS No. 25211-86-3

Etidronic acid monohydrate

Cat. No. B1367104
CAS RN: 25211-86-3
M. Wt: 224.04 g/mol
InChI Key: KKNZXUHBWLPUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etidronic acid monohydrate, also known as 1-Hydroxyethylidenediphosphonic acid (HEDP), is a crystalline diphosphonate . It is used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . It primarily reduces osteoclastic activity, which prevents bone resorption .


Synthesis Analysis

Etidronic acid can be prepared by the reaction of Phosphorus trichloride with acetic acid in a tertiary amine, or by the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .


Molecular Structure Analysis

The molecular formula of Etidronic acid monohydrate is C2H8O7P2·H2O . Its molecular weight is 224.04 and its empirical formula is C2H8O7P2 .


Chemical Reactions Analysis

Etidronic acid monohydrate can be used to surface functionalize NaY molecular sieves . It can also be used as a catalyst for n-butyl acetate production via esterification .


Physical And Chemical Properties Analysis

Etidronic acid monohydrate is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . The SMILES string representation of its structure is O.CC(O)(P(O)(O)=O)P(O)(O)=O .

Scientific Research Applications

Medical Applications: Osteoporosis and Bone Disorders Treatment

Etidronic acid monohydrate is a bisphosphonate used in medicine primarily for the treatment and prevention of bone-related disorders. It works by inhibiting osteoclastic bone resorption, which is crucial in conditions like osteoporosis and Paget’s disease . This compound has been largely replaced by newer bisphosphonates but still finds use due to its unique properties in preventing bone calcification .

Industrial Applications: Catalyst and Chelating Agent

In the industrial sector, Etidronic acid monohydrate serves as a catalyst for the production of n-butyl acetate via esterification . It’s also employed as a chelating agent in the synthesis of metal-ligand complexes, showcasing its versatility in chemical processes .

Environmental Science: Water Treatment and Scale Inhibition

Etidronic acid monohydrate is utilized in environmental science for water treatment applications. It acts as a scale and corrosion inhibitor in circulating cool water systems, oil fields, and low-pressure boilers, contributing to the sustainability of these systems .

Material Science: Surface Functionalization

In material science, this compound is used to surface functionalize NaY molecular sieves. This application is significant for the development of materials with specific surface properties, which can be crucial for catalysis and other processes .

Analytical Chemistry: Reference Standard

Etidronic acid monohydrate is recognized as a USP reference standard. It’s used in quality tests and assays to determine the strength, quality, purity, and identity of pharmaceutical products .

Detergents and Cleaning Agents

Due to its chelating abilities, Etidronic acid monohydrate is also incorporated into detergents and cleaning agents. It helps in preventing the formation of insoluble mineral deposits, enhancing the effectiveness of these products .

Mechanism of Action

Safety and Hazards

Etidronic acid monohydrate may be corrosive to metals and cause serious eye damage . It is also suspected of damaging fertility or the unborn child, and causes damage to organs (bone) .

Future Directions

Etidronic acid monohydrate has been proposed as a decorporation agent for U(VI) . It has been studied for its complex formation with Eu(III), an inactive analog of trivalent actinides . This work sheds light on the very complex speciation in the HEDP–Eu(III) system and indicates that, for risk assessment of potential decorporation scenarios, side reactions of HEDP with trivalent actinides and lanthanides should also be taken into account .

properties

IUPAC Name

(1-hydroxy-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2.H2O/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZXUHBWLPUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040800
Record name Etidronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25211-86-3
Record name Etidronic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025211863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxyethylidenediphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIDRONIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQ327I33M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etidronic acid monohydrate
Reactant of Route 2
Etidronic acid monohydrate
Reactant of Route 3
Etidronic acid monohydrate
Reactant of Route 4
Etidronic acid monohydrate
Reactant of Route 5
Etidronic acid monohydrate
Reactant of Route 6
Etidronic acid monohydrate

Q & A

Q1: How does Etidronic acid monohydrate (HEDP) interact with cadmium in contaminated soil, and what are the downstream effects on phytoremediation?

A1: HEDP interacts with cadmium in the soil through a process called chelation. HEDP binds to the cadmium ions, forming a soluble complex []. This process increases cadmium mobility in the soil, making it more accessible to plants for uptake. [] This enhanced bioavailability of cadmium is crucial for the effectiveness of phytoremediation, as it allows plants to absorb and accumulate higher concentrations of the contaminant from the soil []. The study also found that HEDP, along with Wood vinegar, can "increase metal movement and improve their bio-potency, which can be converted by oxidation, a residual dissolving of acid." []

Q2: What were the key findings regarding the use of Etidronic acid monohydrate (HEDP) in comparison to other activating agents in the study?

A2: The study compared HEDP to four other activating agents: Citric acid (CA), Saponin, Tetrasodium Glutamate Diacetate (GLDA), and Wood vinegar (WV). While Wood vinegar showed the highest extraction efficiency for cadmium, HEDP demonstrated a strong reduction effect, capable of dissolving oxide materials on the metal surface []. The researchers concluded that both WV and HEDP at specific concentrations (10 mmol • L-1 WV and 50 mmol • L-1 HEDP) could effectively eliminate cadmium with high efficiency and low cost []. This highlights HEDP's potential as a cost-effective alternative for enhancing cadmium phytoremediation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.